molecular formula C8H7IO3 B6204177 2-hydroxy-2-(3-iodophenyl)acetic acid CAS No. 873963-87-2

2-hydroxy-2-(3-iodophenyl)acetic acid

Cat. No.: B6204177
CAS No.: 873963-87-2
M. Wt: 278
InChI Key:
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Description

2-hydroxy-2-(3-iodophenyl)acetic acid is a chemical compound with the molecular formula C8H7IO3 and a molecular weight of 278.05 g/mol . This compound is characterized by the presence of a hydroxyl group and an iodine atom attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(3-iodophenyl)acetic acid typically involves the iodination of phenylacetic acid derivatives. One common method includes the reaction of (3-iodophenyl)acetonitrile with aqueous sodium hydroxide under reflux conditions . The reaction mixture is then extracted with diethyl ether, and the aqueous phase is acidified with hydrochloric acid to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(3-iodophenyl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(3-iodophenyl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-phenylacetic acid.

    Substitution: Formation of 2-hydroxy-2-(3-substituted phenyl)acetic acid derivatives.

Scientific Research Applications

2-hydroxy-2-(3-iodophenyl)acetic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(3-iodophenyl)acetic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-2-(3-iodophenyl)acetic acid is unique due to the presence of both a hydroxyl group and an iodine atom on the phenyl ring. This combination of functional groups provides a unique reactivity profile, making it valuable in various chemical and biological applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxy-2-(3-iodophenyl)acetic acid involves the conversion of 3-iodophenylacetic acid to the target compound through a series of reactions.", "Starting Materials": [ "3-iodophenylacetic acid", "Sodium hydroxide", "Hydrogen peroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 3-iodophenylacetic acid in a solution of sodium hydroxide in water.", "Step 2: Add hydrogen peroxide to the solution and stir for several hours at room temperature.", "Step 3: Acidify the solution with hydrochloric acid to pH 2-3.", "Step 4: Extract the product with ethyl acetate.", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 7: Purify the product by recrystallization from ethanol." ] }

CAS No.

873963-87-2

Molecular Formula

C8H7IO3

Molecular Weight

278

Purity

95

Origin of Product

United States

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